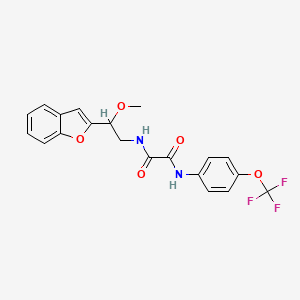

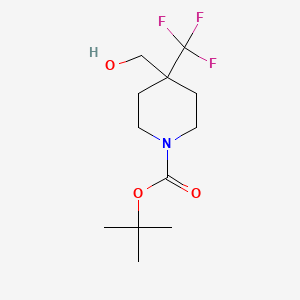

N-(1-氰基环丁基)-5-乙基-N,4-二甲基噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

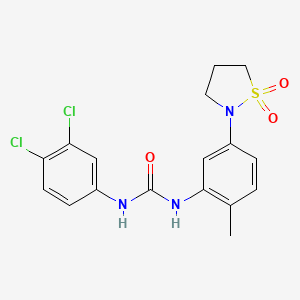

The synthesis of related thiophene-2-carboxamide derivatives is described in the papers. For instance, one study details the preparation of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide by reacting a thiazolidinone derivative with ammonia, followed by further reactions to yield various pyrimidinone derivatives with potential antibiotic activity . Another paper reports on the cyclization of active methylene isocyanides with carbamimidothioates to synthesize N,1-aryl-4-tosyl/ethylcarboxy-1H-imidazol-5-amines, showcasing the versatility of reactions involving thioureas and isocyanides . Additionally, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate is used as a starting material for the synthesis of a range of heterocyclic compounds, including bisthiazole, bisthiolane, and oxadiazole derivatives . Lastly, a new reagent, 2-cyano-3-(dimethylamino)prop-2-ene thioamide, has been developed for the synthesis of functionalized ethyl nicotinates and nicotinonitriles .

Molecular Structure Analysis

While the specific molecular structure of "N-(1-Cyanocyclobutyl)-5-ethyl-N,4-dimethylthiophene-2-carboxamide" is not directly discussed in the provided papers, the structural motifs of thiophene-2-carboxamide derivatives are central to the research. These compounds typically feature a thiophene ring, which is a five-membered sulfur-containing heterocycle, substituted with various functional groups that can participate in further chemical transformations .

Chemical Reactions Analysis

The papers describe a variety of chemical reactions involving thiophene-2-carboxamide derivatives. These reactions include condensation, cyclization, and substitution reactions that lead to the formation of diverse heterocyclic structures with potential biological activity. For example, the condensation of aminothiophene-2-carboxamide with different reagents yields pyrimidinone derivatives , while cyclization reactions are used to create imidazol-5-amines and thiazepinothieno[2,3-b]thiophenes . The use of a novel reagent allows for the synthesis of ethyl nicotinates and nicotinonitriles through a vinyl substitution reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-(1-Cyanocyclobutyl)-5-ethyl-N,4-dimethylthiophene-2-carboxamide" are not explicitly detailed in the provided papers. However, the properties of thiophene derivatives are generally influenced by the nature of their substituents, which can affect their reactivity, solubility, and potential as pharmaceutical agents. The papers suggest that the synthesized compounds have been studied for their antibiotic and antibacterial properties, indicating that these derivatives may possess significant biological activity .

科学研究应用

用噻吩-2-甲酰胺进行杂环合成

噻吩-2-甲酰胺衍生物因其在杂环合成中的潜力而受到研究,产生了具有抗生素和抗菌特性的新化合物。Ahmed (2007) 探索了 3-氨基-4-氰基-N-苯基氨基噻吩-2-甲酰胺的合成及其随后的反应以生成嘧啶酮衍生物,该衍生物对革兰氏阳性和革兰氏阴性细菌均表现出显着的活性。这项研究提出了使用噻吩-2-甲酰胺作为关键中间体开发新型抗菌药物的途径 (Ahmed, 2007).

甲酰胺衍生物的抗肿瘤活性

对甲酰胺衍生物的研究产生了具有显着抗肿瘤特性的化合物。Denny 等人。(1987) 研究了 N-[2-(二甲氨基)乙基]-9-氨基吖啶-4-甲酰胺的衍生物,发现 5-取代化合物表现出体内抗肿瘤活性,特别是对刘易斯肺实体瘤。这项研究强调了特定取代基在增强甲酰胺衍生物的抗肿瘤功效中的重要性 (Denny, Atwell, Rewcastle, & Baguley, 1987).

合成和针对多药耐药的活性

在对抗多药耐药的背景下,甲酰胺衍生物,尤其是基于吖啶酮的衍生物,已被合成并测试其在某些细胞系中逆转耐药性的能力。Dodic 等人。(1995) 合成了三环甲酰胺,对 CHRC/5 细胞系表现出有效的活性,表明了在癌症治疗中解决多药耐药性的潜在途径 (Dodic, Dumaitre, Daugan, & Pianetti, 1995).

抗氧化和抗炎活性

Madhavi 和 Sreeramya (2017) 对 2-(2-氰基-3-(取代苯基)丙烯酰胺)-4,5-二甲基噻吩-3-甲酸乙酯进行的研究揭示了它们显着的体外抗氧化和体内抗炎活性。酚取代的化合物表现出更大的抗氧化活性,并且选定的化合物显示出与标准药物双氯芬酸相当的抗炎活性,突出了这些衍生物在治疗氧化应激和炎症相关疾病中的治疗潜力 (Madhavi & Sreeramya, 2017).

属性

IUPAC Name |

N-(1-cyanocyclobutyl)-5-ethyl-N,4-dimethylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c1-4-11-10(2)8-12(18-11)13(17)16(3)14(9-15)6-5-7-14/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBVKYVOBUYZKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(S1)C(=O)N(C)C2(CCC2)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2527201.png)

![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2527202.png)

![5-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2527208.png)

![3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527209.png)